molecular formula C16H56O20Si16 B7802003 PSS-Octakis(dimethylsilyloxy) substituted

PSS-Octakis(dimethylsilyloxy) substituted

Cat. No.: B7802003
M. Wt: 1018.0 g/mol
InChI Key: IZXLUEMTVRPVBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSS-Octakis(dimethylsilyloxy) substituted typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the sol-gel process, where a silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in the presence of water and a catalyst, usually an acid or base . The resulting silanol groups then condense to form the silsesquioxane structure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

PSS-Octakis(dimethylsilyloxy) substituted undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized silsesquioxanes, while hydrolysis and condensation can lead to the formation of siloxane networks .

Mechanism of Action

The mechanism by which PSS-Octakis(dimethylsilyloxy) substituted exerts its effects is primarily through its ability to form stable, three-dimensional networks. The silicon-oxygen bonds in the compound provide structural integrity and resistance to degradation. The compound can interact with various molecular targets, including proteins and other biomolecules, through its functional groups, facilitating its use in biological and medical applications .

Comparison with Similar Compounds

Similar Compounds

  • PSS-Octamethyl substituted
  • PSS-Octavinyl substituted
  • PSS-(1-Propylmethacrylate)-Heptaisobutyl substituted
  • PSS-Octaphenyl substituted
  • PSS-Allyl-Heptacyclopentyl substituted
  • PSS-Trisilanol-isooctyl substituted
  • PSS-(3-Mercapto)propyl-Heptaisobutyl substituted

Uniqueness

PSS-Octakis(dimethylsilyloxy) substituted stands out due to its unique combination of properties, including high thermal stability, chemical resistance, and the ability to form well-defined, cage-like structures. These characteristics make it particularly useful in applications requiring robust and durable materials .

Properties

IUPAC Name

[3,5,7,9,11,13,15-heptakis(dimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H56O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h37-44H,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXLUEMTVRPVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H56O20Si16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1018.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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